molecular formula C8H9BO3 B142566 4-Formyl-2-methylphenylboronic acid CAS No. 156428-81-8

4-Formyl-2-methylphenylboronic acid

Cat. No. B142566
CAS RN: 156428-81-8
M. Wt: 163.97 g/mol
InChI Key: ORHODDYPZMCLBU-UHFFFAOYSA-N
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Description

4-Formyl-2-methylphenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes and as a bactericide .

Scientific Research Applications

Sensing Applications

Boronic acids, including “4-Formyl-2-methylphenylboronic acid”, may be used in sensing applications due to their interactions with cis-diols. They can be part of sensor molecules that improve selectivity towards specific analytes .

Structural and Vibrational Analysis

Studies have been conducted on formyl-substituted phenylboronic acids to examine their structural and vibrational modes. “4-Formyl-2-methylphenylboronic acid” could be used in similar research to understand its conformational, vibrational, electronic, and molecular properties .

Asymmetric Synthesis

The compound may be used in asymmetric synthesis processes. For example, it could be a reactant for the preparation of axially-chiral biarylphosphonates, which are synthesized using palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .

Safety and Hazards

4-Formyl-2-methylphenylboronic acid may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Boronic acids and their derivatives, including 4-Formyl-2-methylphenylboronic acid, are valuable building blocks in organic synthesis. Their use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions is well-established . Future research may focus on developing new reactions involving these compounds, as well as improving the efficiency and selectivity of existing reactions.

Mechanism of Action

Target of Action

4-Formyl-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, which are used in the Suzuki-Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where the boron atom in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This process is part of the overall Suzuki-Miyaura reaction mechanism, which also involves the oxidative addition of formally electrophilic organic groups to the palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key biochemical pathway that is affected by 4-Formyl-2-methylphenylboronic acid. This reaction is a widely-used method for forming carbon-carbon bonds, and it is known for its mild reaction conditions and tolerance of various functional groups . The reaction can be used to synthesize a wide range of organic compounds, including biologically active molecules .

Result of Action

The primary result of the action of 4-Formyl-2-methylphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .

Action Environment

The action of 4-Formyl-2-methylphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is typically carried out in an aqueous environment, and the reaction conditions can be adjusted to optimize the yield of the desired product . Additionally, the stability of the compound can be affected by factors such as temperature and pH .

properties

IUPAC Name

(4-formyl-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHODDYPZMCLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438832
Record name 4-FORMYL-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methylphenylboronic acid

CAS RN

156428-81-8
Record name 4-FORMYL-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-2-methylphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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